1. PexidartinibCompound Description: Pexidartinib is a tyrosine kinase inhibitor used to treat tenosynovial giant cell tumor (TGCT). As a dihydrochloride salt dihydrate, it forms a complex H-bonded framework structure due to interactions with water molecules and chloride ions. []Relevance: While not directly mentioned as a related compound, the presence of a trifluoromethyl (-CF3) group on the pyridine ring of pexidartinib makes it structurally similar to N-(2-Fluorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea. Both compounds share this key structural feature.
2. (1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanoneCompound Description: This compound has been characterized and its crystal structure determined using X-ray diffraction methods. []Relevance: Similar to N-(2-Fluorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea, this compound possesses a trifluoromethyl (-CF3) group attached to a heterocyclic ring. Both compounds share this specific structural motif, although the heterocycles differ (pyridine vs. pyrimidine).
3. N-(methyl(oxo)(1-(6-(trifluoromethyl)pyridin-3-yl)ethyl)-λ6-sulfanylidene)cyanamideCompound Description: This compound's crystal structure has been determined using X-ray diffraction methods. []Relevance: This compound exhibits a structural similarity to N-(2-Fluorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea by possessing a 6-(trifluoromethyl)pyridin-3-yl moiety. Both compounds share this specific substituted pyridine structure, highlighting their relationship.
4. (2S)-N-(6-Cyano-5-(trifluoromethyl)pyridin-3-yl)-3-(6-(4-cyanophenyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)-2-hydroxy-2-methylpropanamideCompound Description: This compound acts as a potent and selective topical androgen receptor antagonist. It shows potential for treating androgenetic alopecia with minimal systemic side effects due to its rapid metabolic deactivation. [] Relevance: This compound shares the 5-(trifluoromethyl)pyridin-3-yl structural motif with N-(2-Fluorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea. This common feature highlights a structural connection between the compounds.
5. 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438)Compound Description: TAK-438 is a novel potassium-competitive acid blocker (P-CAB). It demonstrates a more potent and longer-lasting inhibitory action on gastric acid secretion compared to existing proton pump inhibitors (PPIs) and other P-CABs. []Relevance: This compound possesses a 2-fluorophenyl substituent, similar to N-(2-Fluorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea. This shared structural feature links the two compounds despite their differing overall structures.
6. 6-Hydroxy-4-(pyridin-3-yl)-5-(2-thienylcarbonyl)-6-trifluoromethyl-3,4,5,6-tetrahydropyrimidin-2(1H)-oneCompound Description: The crystal structure of this compound has been determined, revealing a half-chair conformation of the pyrimidine ring. Its structure is stabilized by intermolecular hydrogen bonds. []Relevance: This compound possesses a trifluoromethyl (-CF3) group, a structural feature also present in N-(2-Fluorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea. This shared motif, even on different core rings, connects these compounds structurally.
7. N-[(1S,2S)-3-(4-Chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (MK-0364)Compound Description: MK-0364 is a potent and selective cannabinoid-1 receptor inverse agonist. It demonstrates oral activity in rodent models of obesity, leading to significant weight loss and reduction in food intake. [, ]Relevance: This compound contains a trifluoromethyl (-CF3) group on a pyridine ring, a key structural feature also present in N-(2-Fluorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea. This shared motif highlights a structural connection between the compounds.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.